

# An In-depth Technical Guide to Cy7.5 Maleimide: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Cy7.5 maleimide**, a near-infrared (NIR) fluorescent dye crucial for labeling biomolecules in research and drug development. It covers the chemical structure, photophysical properties, and detailed protocols for conjugation and application in in-vivo imaging.

# **Chemical Structure and Properties**

**Cy7.5 maleimide** is a cyanine dye featuring a maleimide functional group.[1] This maleimide moiety specifically reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[2][3] This targeted reactivity makes it an excellent tool for labeling proteins, peptides, and other thiol-containing molecules.[3] The cyanine core is characterized by two nitrogen atoms connected by an odd number of methine units, which is responsible for its long-wavelength absorption and emission properties.[1]

There are two primary forms of **Cy7.5 maleimide**: a non-sulfonated version and a sulfonated (sulfo) version. The addition of sulfonate groups significantly increases the hydrophilicity of the dye, making the sulfo-**Cy7.5 maleimide** highly soluble in aqueous buffers.[4][5] This is particularly advantageous for labeling biomolecules that may be sensitive to organic cosolvents.[3]

## **Quantitative Data**



The key chemical and photophysical properties of both non-sulfonated and sulfonated **Cy7.5 maleimide** are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of Cy7.5 Maleimide Variants

Property	Non-sulfonated Cy7.5 Maleimide	Sulfo-Cy7.5 Maleimide
Molecular Formula	C51H55CIN4O3[6]	C51H51K3N4O15S4[5]
Molecular Weight	807.46 g/mol [6]	1205.6 g/mol [5]
CAS Number	2270866-73-2[6]	Not specified
Solubility	Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water.[6]	Good solubility in water, DMF, DMSO.[4][5]
Storage	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. [6]	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks. [4]

Table 2: Photophysical Properties of Cy7.5 Maleimide Variants

Property	Non-sulfonated Cy7.5 Maleimide	Sulfo-Cy7.5 Maleimide
Excitation Maximum (λex)	788 nm[6]	788 nm[5]
Emission Maximum (λem)	808 nm[6]	797 nm[5]
Molar Extinction Coefficient ( $\epsilon$ )	223,000 M <sup>-1</sup> cm <sup>-1</sup> [6]	222,000 M <sup>-1</sup> cm <sup>-1</sup> [5]
Fluorescence Quantum Yield (Φ)	0.10[6]	0.21[5]
Correction Factor (CF280)	Not specified	0.09[4]



# **Experimental Protocols**

The following sections provide detailed methodologies for the conjugation of **Cy7.5 maleimide** to proteins and subsequent purification.

## **Protein Labeling with Cy7.5 Maleimide**

This protocol outlines the steps for conjugating **Cy7.5 maleimide** to a protein via its cysteine residues.

#### Materials:

- Protein to be labeled (in an amine-free, thiol-free buffer like PBS, HEPES, or Tris at pH 7.0-7.5)[2][7]
- Cy7.5 maleimide (non-sulfonated or sulfo)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]
- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[2]
- Degassed buffer (e.g., PBS, pH 7.0-7.5)[2]
- Reaction tubes
- Stirring or vortexing equipment

#### Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.[2][3] The buffer should be free of thiols.[7]
  - Ensure the pH of the solution is between 7.0 and 7.5 for optimal maleimide reactivity and stability.[7]
- (Optional) Reduction of Disulfide Bonds:



- If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.[2]
- Add a 10-100 fold molar excess of TCEP to the protein solution.
- Incubate at room temperature for 20-30 minutes.[7] It is not necessary to remove the
  TCEP before proceeding with the conjugation.[2]
- Prepare the Dye Stock Solution:
  - Allow the vial of Cy7.5 maleimide to warm to room temperature before opening.
  - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[7] For non-sulfonated Cy7.5 maleimide, an organic co-solvent is necessary, while sulfo-Cy7.5 maleimide can be dissolved in water.[2][3]
- Conjugation Reaction:
  - Add the Cy7.5 maleimide stock solution to the protein solution to achieve a molar ratio of dye to protein between 10:1 and 20:1.[7] This ratio may need to be optimized for each specific protein.[7]
  - Gently stir or vortex the reaction mixture.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]
- Purification of the Conjugate:
  - Separate the labeled protein from unreacted dye using size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis, or ultrafiltration.[2][8]

### **Determination of the Degree of Labeling (DOL)**

The DOL, which is the molar ratio of dye to protein, is a critical parameter to assess the conjugation efficiency.

Procedure:

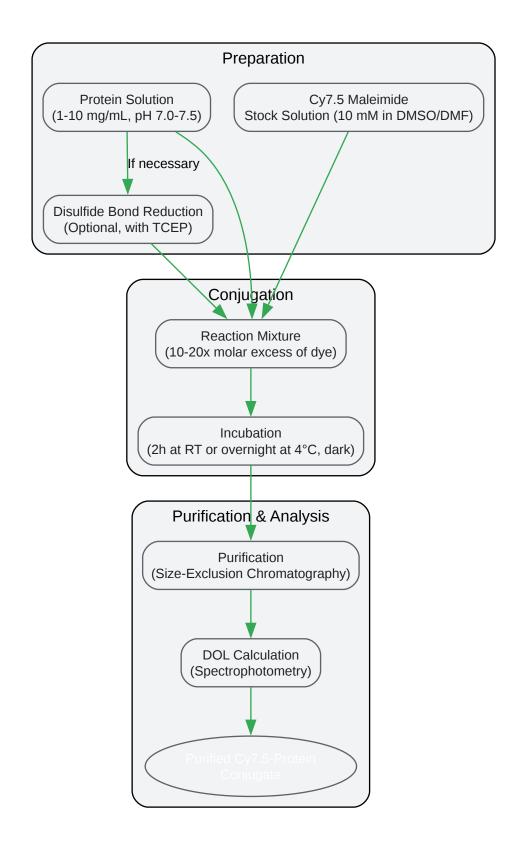


- Measure the absorbance of the purified conjugate solution at 280 nm (A<sub>280</sub>) and at the excitation maximum of Cy7.5 (approximately 788 nm, A<sub>788</sub>).
- Calculate the concentration of the dye using the Beer-Lambert law:
  - Dye Concentration (M) =  $A_{788}$  / ( $\epsilon$  dye × path length)
    - $\epsilon$  dye for non-sulfonated Cy7.5 = 223,000 M<sup>-1</sup>cm<sup>-1</sup>[6]
    - $\epsilon$ \_dye for sulfo-Cy7.5 = 222,000 M<sup>-1</sup>cm<sup>-1</sup>[5]
- Calculate the corrected protein absorbance to account for the dye's absorbance at 280 nm:
  - Corrected A<sub>280</sub> = A<sub>280</sub> (A<sub>788</sub> × CF<sub>280</sub>)
    - CF<sub>280</sub> for sulfo-Cy7.5 = 0.09[4]
- · Calculate the protein concentration:
  - Protein Concentration (M) = Corrected A<sub>280</sub> / (ε protein × path length)
    - ε protein for a typical IgG is ~210,000 M<sup>-1</sup>cm<sup>-1</sup>
- Calculate the DOL:
  - DOL = Dye Concentration / Protein Concentration

# **Visualizations**

The following diagrams illustrate key workflows and concepts related to the use of **Cy7.5 maleimide**.

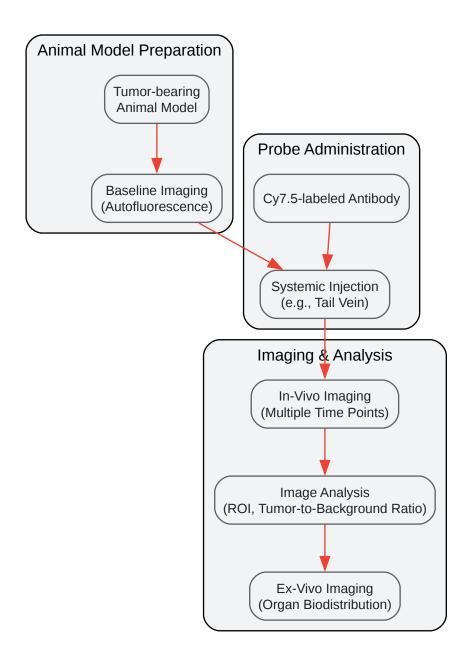




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Caption: Workflow for Protein Conjugation with Cy7.5 Maleimide.

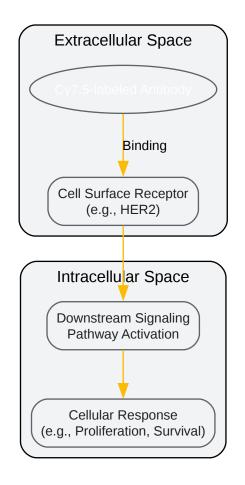




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Caption: General Workflow for In-Vivo Tumor Imaging.





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